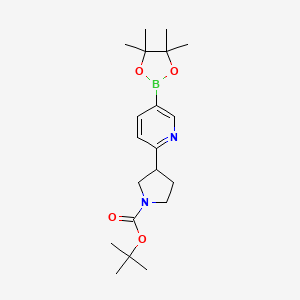
Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a dioxaborolane moiety. The presence of the dioxaborolane group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps One common synthetic route starts with the preparation of the pyridine derivative, which is then coupled with the pyrrolidine derivativeThe reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate, with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) being commonly used .
Analyse Chemischer Reaktionen
This compound is known to undergo several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: Utilizes palladium catalysts and bases to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine and pyrrolidine rings can undergo various oxidation and reduction reactions under appropriate conditions.
Substitution Reactions: The dioxaborolane group can be substituted with other functional groups using suitable reagents.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate: has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemicals
Wirkmechanismus
The mechanism of action of this compound primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The dioxaborolane group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate include:
- Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine-1-carboxylate
- Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
These compounds share the dioxaborolane group, making them useful in similar types of reactions. the presence of different ring structures (pyridine, thiophene, piperidine) imparts unique properties and reactivity to each compound .
Eigenschaften
Molekularformel |
C20H31BN2O4 |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H31BN2O4/c1-18(2,3)25-17(24)23-11-10-14(13-23)16-9-8-15(12-22-16)21-26-19(4,5)20(6,7)27-21/h8-9,12,14H,10-11,13H2,1-7H3 |
InChI-Schlüssel |
GOBMXXAZANPUNY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCN(C3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


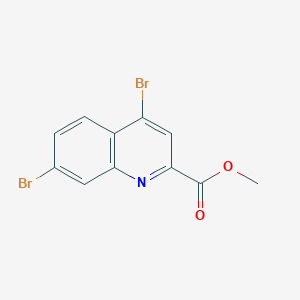
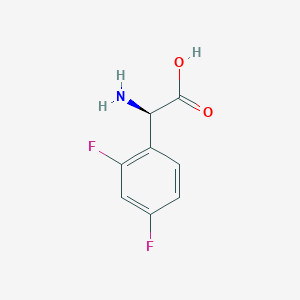
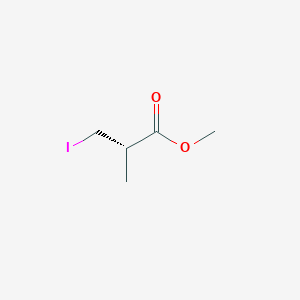
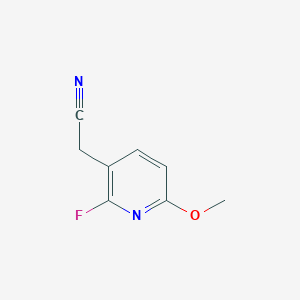

![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)
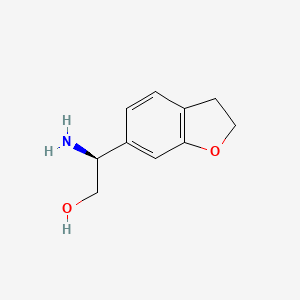
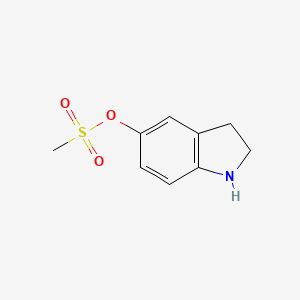
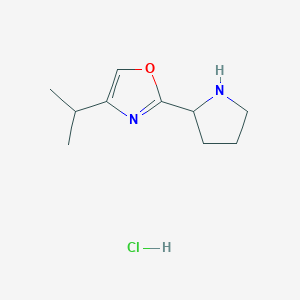
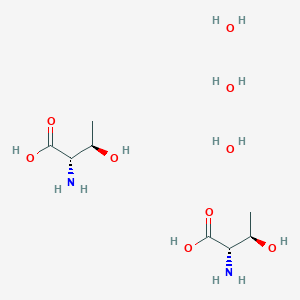
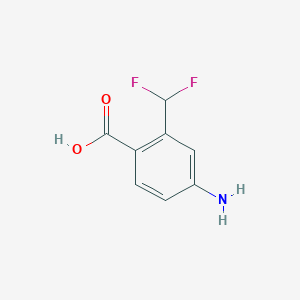
![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)
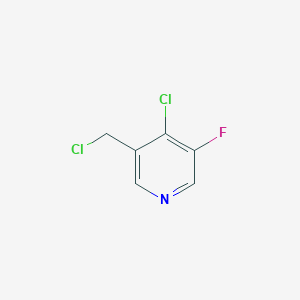
![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
